molecular formula C18H19N5O4 B14976027 methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

Cat. No.: B14976027
M. Wt: 369.4 g/mol
InChI Key: NUQWMEQLEXJWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purin core

Preparation Methods

The synthesis of methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the methyl and phenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvent systems to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C18H19N5O4/c1-11-5-4-6-12(9-11)21-7-8-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-6,9H,7-8,10H2,1-3H3

InChI Key

NUQWMEQLEXJWCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.